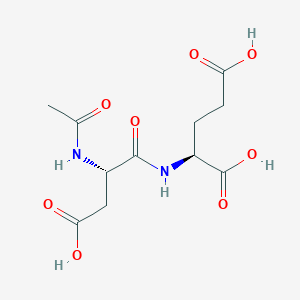![molecular formula C13H18ClNO2 B121563 3-[(3-Chlor-5-ethoxy-4-methoxyphenyl)methyl]azetidin CAS No. 937618-77-4](/img/structure/B121563.png)
3-[(3-Chlor-5-ethoxy-4-methoxyphenyl)methyl]azetidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Chloro-5-ethoxy-4-methoxyphenyl)methyl]azetidine: is a synthetic organic compound with the molecular formula C13H18ClNO2 and a molecular weight of 255.74 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and polymer chemistry .
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of polyamines through ring-opening polymerization .
- Employed in the study of nucleophilic substitution reactions and their mechanisms .
Biology and Medicine:
Industry:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Chloro-5-ethoxy-4-methoxyphenyl)methyl]azetidine typically involves the reaction of 3-chloro-5-ethoxy-4-methoxybenzyl chloride with azetidine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale reactors and purification systems .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the chloro group can yield the corresponding ethoxy-methoxybenzyl azetidine.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethoxy-methoxybenzyl azetidine.
Substitution: Formation of various substituted azetidine derivatives.
Wirkmechanismus
The mechanism of action of 3-[(3-Chloro-5-ethoxy-4-methoxyphenyl)methyl]azetidine involves its interaction with nucleophiles, leading to the formation of various substituted derivatives. The azetidine ring is particularly reactive, allowing for a wide range of chemical modifications . The compound’s effects are mediated through its ability to undergo nucleophilic substitution and ring-opening reactions, which are crucial in the synthesis of complex molecules and polymers .
Vergleich Mit ähnlichen Verbindungen
- 3-Chloro-5-ethoxy-4-methoxybenzyl chloride
- Azetidine
- 3-Chloro-5-ethoxy-4-methoxyphenyl azetidine
Comparison:
- 3-Chloro-5-ethoxy-4-methoxybenzyl chloride is a precursor in the synthesis of 3-[(3-Chloro-5-ethoxy-4-methoxyphenyl)methyl]azetidine and lacks the azetidine ring, making it less reactive in nucleophilic substitution reactions .
- Azetidine itself is a simpler structure without the substituted benzyl group, making it less versatile in synthetic applications .
- 3-Chloro-5-ethoxy-4-methoxyphenyl azetidine is structurally similar but may differ in reactivity and applications due to the position of substituents .
Eigenschaften
IUPAC Name |
3-[(3-chloro-5-ethoxy-4-methoxyphenyl)methyl]azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-3-17-12-6-9(4-10-7-15-8-10)5-11(14)13(12)16-2/h5-6,10,15H,3-4,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJVDBAICVSVOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CC2CNC2)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588369 |
Source


|
| Record name | 3-[(3-Chloro-5-ethoxy-4-methoxyphenyl)methyl]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937618-77-4 |
Source


|
| Record name | 3-[(3-Chloro-5-ethoxy-4-methoxyphenyl)methyl]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane](/img/structure/B121518.png)
